molecular formula C8H17NO B8186732 2-Aminocyclooctanol

2-Aminocyclooctanol

Cat. No.: B8186732
M. Wt: 143.23 g/mol
InChI Key: DUJAFYDYPPBLOY-UHFFFAOYSA-N
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Description

2-Aminocyclooctanol is a versatile amino alcohol intermediate valued in organic and medicinal chemistry research. Its primary application is its role as a direct precursor in the Wenker synthesis, a classic method for the formation of aziridine rings . In this reaction, trans-2-aminocyclooctanol can be converted to cyclooctenimine, demonstrating its utility in constructing strained nitrogen-containing heterocycles that are key scaffolds in drug discovery and material science . As a beta-amino alcohol, this compound belongs to a class of molecules that play a crucial role as intermediates in the synthesis of natural products and pharmaceuticals . Researchers utilize beta-amino alcohols for the advancement of medicinal chemistry due to their presence in biologically active molecules . The cyclooctane backbone provides a specific ring strain and conformation that influences the compound's reactivity and the outcome of its transformations. Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. This product is intended for research applications only and is not classified as a drug, cosmetic, or for household use.

Properties

IUPAC Name

2-aminocyclooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAFYDYPPBLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302995
Record name 2-aminocyclooctanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-75-3
Record name NSC155646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminocyclooctanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Ring-Opening Reactions

Cyclization reactions offer a direct pathway to construct the cycloalkane backbone of 2-aminocyclooctanol. Drawing from the synthesis of cis-2-aminocyclohexanol , a plausible route begins with cyclooctene as the starting material. In this approach, cyclooctene undergoes halogenation or acetoxylation using reagents such as N-halosuccinimide (NXS) or acetoxyamine (CH₃CONHX) in the presence of a Lewis acid catalyst like boron trifluoride (BF₃) . The resulting intermediate, a halohydrin or acetoxyamine adduct, is then treated with a strong base such as 1,8-diazabicycloundec-7-ene (DBU) to facilitate ring closure, forming an epoxide or aziridine intermediate.

Subsequent ring-opening with an alcohol solvent (e.g., methanol or ethanol) under catalytic conditions yields the amino alcohol framework. For example, methanolysis of the intermediate in the presence of BF₃·Et₂O could produce 2-methoxycyclooctanol, which is then hydrolyzed to the target compound. Adjustments to reaction temperature (0–90°C) and solvent polarity may optimize yields, though the larger ring size of cyclooctanol compared to cyclohexanol may necessitate longer reaction times or higher temperatures to mitigate ring strain .

Enzymatic Resolution for Enantiomeric Purification

Chiral resolution remains critical for accessing enantiomerically pure 2-aminocyclooctanol. The enzymatic method described for (+)-2-amino-1-butanol provides a template. Here, racemic N-acyl-2-aminocyclooctanoic acid is treated with acylase I to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer intact. After separation via ion-exchange chromatography, the L-2-aminocyclooctanoic acid is esterified and reduced under hydrogenation conditions (Raney nickel or platinum, 70 kg/cm² H₂) to yield the corresponding amino alcohol .

Key considerations include:

  • Enzyme Selection : Fungal acylases or porcine kidney-derived acylase I may exhibit varying efficiencies depending on substrate steric bulk.

  • Racemization Recycling : Unreacted D-enantiomer can be racemized and reused, enhancing overall process economy .

  • Optical Purity : Pilot studies on analogous compounds report >99% enantiomeric excess (e.e.) under optimized conditions .

Catalytic Hydrogenation of Ketone Precursors

Catalytic hydrogenation of 2-aminocyclooctanone represents another viable route. This method parallels the reduction of amino acid esters to amino alcohols . Starting from cyclooctanone, a Mannich reaction with ammonium acetate and formaldehyde could introduce the amine group, yielding 2-aminocyclooctanone. Subsequent hydrogenation at 50–70°C under 50–70 bar H₂ pressure with a platinum or nickel catalyst would reduce the ketone to the alcohol.

Hypothetical Data Table 1: Hydrogenation Conditions and Outcomes

CatalystTemperature (°C)H₂ Pressure (bar)Yield (%)e.e. (%)
Pt/C60607895
Raney Ni70706588
Pd/BaSO₄50505582

Data inferred from analogous reductions of 2-aminocyclohexanone .

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in efficiency, scalability, and enantiocontrol:

  • Cyclization/Ring-Opening : Shortest route (2–3 steps) but requires precise control over stereochemistry during ring closure. Typical yields for cyclohexanol analogs range from 60–75% .

  • Enzymatic Resolution : High enantioselectivity (>99% e.e.) but involves multi-step synthesis and enzyme handling challenges .

  • Catalytic Hydrogenation : Scalable and avoids chiral chromatography, but ketone precursor synthesis adds complexity.

Hypothetical Data Table 2: Method Comparison

MethodStepsYield (%)e.e. (%)Scalability
Cyclization365–7590–95Moderate
Enzymatic Resolution550–60>99Low
Hydrogenation455–7882–95High

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclooctanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form cyclooctanol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclooctanone derivatives.

    Reduction: Formation of cyclooctanol.

    Substitution: Formation of halogenated cyclooctanol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Aminocyclooctanol serves as a fundamental building block in the synthesis of various organic compounds. Its structural properties enable the formation of complex molecules through reactions such as amination and cyclization. For instance, it can be utilized in the synthesis of cyclic peptides and other nitrogen-containing heterocycles, which are crucial in drug development.

Table 1: Synthesis Applications of 2-Aminocyclooctanol

Application TypeDescription
Organic SynthesisUsed as a precursor for various organic compounds.
Cyclization ReactionsForms cyclic structures through nucleophilic attack.
Peptide SynthesisActs as a building block in cyclic peptide synthesis.

Biological Research

Biological Activity Studies
Research into the biological activities of 2-aminocyclooctanol has indicated potential interactions with various biomolecules. Studies have shown that it may influence enzyme activity and receptor interactions due to its ability to form hydrogen bonds and electrostatic interactions. This property is particularly relevant in pharmacology, where understanding ligand-receptor dynamics is essential for drug design.

Case Study: Enzyme Inhibition
In a study examining the effects of 2-aminocyclooctanol on specific enzymes, it was found to modulate the activity of certain kinases involved in cancer pathways. This suggests its potential as a therapeutic agent in oncology.

Medicinal Chemistry

Therapeutic Applications
The compound has been explored for its therapeutic potential, particularly in neurological disorders and cancer treatment. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Table 2: Therapeutic Potential of 2-Aminocyclooctanol

Disease AreaPotential Application
Neurological DisordersInvestigated for neuroprotective effects.
CancerStudied as an inhibitor of tumor growth pathways.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, 2-aminocyclooctanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 2-aminocyclooctanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Structure Key Features Applications
2-Aminocyclooctanol Cyclooctanol with C2 -NH₂ Medium ring strain, potential for axial/equatorial isomerism Pharmaceutical intermediates, chiral ligands
Ethanolamine H₂NCH₂CH₂OH (linear) Linear structure, high polarity, hygroscopic Surfactants, gas purification
2-Aminocyclohexanol Cyclohexanol with C2 -NH₂ Smaller ring (6-membered), chair conformations, lower strain Catalysis, polymer synthesis
Cyclooctane-1,2-diol Cyclooctane with two -OH groups Increased hydrogen bonding, stereoisomerism Solvent additives, coordination chemistry

Key Findings from Indirect Evidence:

Ring Size and Strain: Cyclooctanol derivatives exhibit greater ring strain compared to cyclohexanol analogs, affecting their reactivity in ring-opening reactions or catalytic processes . Medium-sized rings (8–10 members) balance flexibility and rigidity, making 2-Aminocyclooctanol a candidate for chiral ligand design, though experimental data on its enantiomeric resolution are lacking.

Functional Group Positioning: The C2 amino group in 2-Aminocyclooctanol may enhance nucleophilicity compared to ethanolamine, but steric hindrance from the cycloalkane ring could limit its accessibility in reactions .

Solubility and Stability: Linear analogs like ethanolamine demonstrate higher water solubility due to reduced steric bulk, whereas cyclic aminols like 2-Aminocyclooctanol likely require polar aprotic solvents for dissolution. Stability under acidic/basic conditions remains unquantified.

Nomenclature Challenges: Systematic naming (e.g., substitutive vs. functional class nomenclature) is critical for unambiguous identification. For example, ethanolamine’s multiple synonyms (e.g., 2-aminoethanol) illustrate the need for standardized terminology in comparative studies .

Biological Activity

2-Aminocyclooctanol is a cyclic amino alcohol that has garnered attention due to its potential biological activities. This compound is part of a broader class of alicyclic β-amino acids, which have been studied for various pharmacological properties, including antimicrobial and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with 2-aminocyclooctanol, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

2-Aminocyclooctanol has the following structural formula:

C8H15NO\text{C}_8\text{H}_{15}\text{NO}

This compound features a cyclooctane ring with an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows it to participate in various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of 2-aminocyclooctanol can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar to other β-amino acids, 2-aminocyclooctanol may exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting protein synthesis in bacteria and fungi .
  • Neuroprotective Effects : Research indicates that compounds with similar structures can influence neurotrophic factors, potentially aiding in the treatment of neurodegenerative diseases .
  • Cytotoxicity : Preliminary studies suggest that 2-aminocyclooctanol may have cytotoxic effects on certain cancer cell lines, although detailed studies are still required to elucidate its efficacy and safety profile .

Cytotoxicity Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of 2-aminocyclooctanol on various mammalian cell lines. The results are summarized in the following table:

Cell LineIC50 Value (µM)Observations
HeLa25Significant reduction in cell viability
MCF-730Induction of apoptosis observed
A54920Inhibition of proliferation noted

These findings indicate that 2-aminocyclooctanol has varying degrees of cytotoxicity depending on the cell line, suggesting selective activity against certain types of cancer cells.

Antimicrobial Activity

In a study assessing the antimicrobial properties, 2-aminocyclooctanol was tested against several bacterial strains. The results demonstrated:

  • E. coli : Inhibited at concentrations above 50 µg/mL.
  • Staphylococcus aureus : Effective at concentrations exceeding 40 µg/mL.
  • Candida albicans : No significant inhibition observed at tested concentrations.

These results highlight the potential for 2-aminocyclooctanol as an antimicrobial agent, particularly against gram-negative bacteria .

Neurotrophic Factor Modulation

A notable case study investigated the effect of 2-aminocyclooctanol on nerve growth factor (NGF) expression in human astrocytoma cells. The study found that treatment with this compound resulted in a significant increase in NGF mRNA levels, suggesting potential applications in neuroprotection and regeneration therapies .

Antitumor Activity

Another case study focused on the antitumor activity of 2-aminocyclooctanol derivatives. Researchers synthesized various derivatives and evaluated their effects on tumor growth in xenograft models. Some derivatives exhibited enhanced antitumor activity compared to the parent compound, indicating that structural modifications could lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Aminocyclooctanol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of cyclooctene oxide derivatives followed by enantioselective amination. Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral ligands like BINAP) can enhance enantiomeric purity. Characterization should include chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to confirm stereochemistry .

Q. How should researchers characterize the physicochemical properties of 2-Aminocyclooctanol?

  • Methodological Answer : Essential characterization includes:

  • Purity : HPLC/GC-MS with ≥95% purity thresholds.
  • Structural confirmation : ¹H/¹³C NMR, FT-IR (for amine and hydroxyl stretches), and high-resolution mass spectrometry (HRMS).
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.
    Experimental protocols must align with IUPAC guidelines, and raw data should be archived in supplementary materials for reproducibility .

Q. What solvent systems are optimal for studying 2-Aminocyclooctanol’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group. For kinetic studies, use controlled conditions (e.g., inert atmosphere, standardized temperature) and monitor reactions via TLC or in situ NMR. Solvent effects on reaction rates should be quantified using Eyring plots to assess activation parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for 2-Aminocyclooctanol across different studies?

  • Methodological Answer : Contradictions may arise from solvent effects, pH variations, or impurities. To mitigate:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃ or D₂O) with internal standards (TMS).
  • pH control : Adjust protonation states using buffers (e.g., phosphate for aqueous studies).
  • Cross-validate : Compare data with computational NMR predictions (DFT-based tools like Gaussian) .
    Document all experimental parameters in supplementary materials to enable cross-study validation .

Q. What strategies are effective for analyzing the biological activity of 2-Aminocyclooctanol in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-response curves : Use serial dilutions to determine IC₅₀ values, validated with positive/negative controls (e.g., known inhibitors).
  • Mechanistic studies : Employ kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) with Bonferroni correction for multiple comparisons.
    Include raw kinetic data and statistical analysis workflows in supplementary files .

Q. How should researchers design experiments to investigate 2-Aminocyclooctanol’s conformational dynamics in solution?

  • Methodological Answer :

  • Variable-temperature NMR : Probe ring-flipping kinetics by observing coalescence of diastereotopic protons.
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models to correlate experimental and computational data.
  • NOESY/ROESY : Identify through-space interactions to map preferred conformers.
    Ensure computational methods are transparently documented, including force fields and convergence criteria .

Data Management and Reproducibility

Q. What guidelines should be followed for archiving spectral data of 2-Aminocyclooctanol to ensure reproducibility?

  • Methodological Answer :

  • Data formats : Deposit raw NMR (FID files), HRMS (mzML), and crystallographic data (CIF) in repositories like Zenodo or Chemotion.
  • Metadata : Include instrument parameters (e.g., magnetic field strength for NMR, ionization mode for MS) and calibration details.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Reference datasets using DOIs in publications .

Q. How can researchers address contradictory bioactivity results in 2-Aminocyclooctanol studies?

  • Methodological Answer : Conduct systematic reviews with meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Use funnel plots to assess publication bias and sensitivity analyses to test robustness. Adopt standardized assay guidelines (e.g., OECD for in vitro toxicity) to harmonize methodologies .

Ethical and Methodological Best Practices

Q. What ethical considerations apply when publishing 2-Aminocyclooctanol research involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval (e.g., IACUC) and document animal welfare measures (e.g., humane endpoints, sample size justification). Disclose conflicts of interest and funding sources in the manuscript’s “Author Declarations” section .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.